6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
887592-50-9 |
|---|---|
Molecular Formula |
C12H6BrClN2O |
Molecular Weight |
309.54 g/mol |
IUPAC Name |
6-(3-bromophenyl)-4-chlorofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H6BrClN2O/c13-8-3-1-2-7(4-8)10-5-9-11(14)15-6-16-12(9)17-10/h1-6H |
InChI Key |
ADOXWAZULQPWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC3=C(O2)N=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Key Reactants | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Multicomponent Pd(II) | β-Ketodinitrile, Boronic acid | Pd(OAc)₂, 100°C | 60–75% | One-pot synthesis, scalable |
| Halogenation | POCl₃, LDA, CBr₄ | −78°C to 80°C | 46–85% | Precise halogen placement |
| Cyclocondensation | Aminofuran, Triethyl orthoformate | Reflux | 70–85% | High yields, simple setup |
| Suzuki Coupling | Halogenated precursor, Boronic acid | Pd(PPh₃)₄, 90°C | 65–78% | Selective aryl introduction |
Critical Reaction Parameters
- Temperature Control :
- Catalyst Selection :
- Solvent Effects :
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of heterocyclic compounds and their interactions with biomolecules.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Furo/Thieno[2,3-D]Pyrimidine Derivatives
Core Structure: Furopyrimidines (oxygen in the fused ring) vs. thienopyrimidines (sulfur). Substituent Effects:
- The 3-bromophenyl group in 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine likely enhances hydrophobic binding to kinase active sites, similar to thieno[2,3-D]pyrimidines, which exhibit protein kinase inhibition .
- The 4-chloro substituent increases electrophilicity, improving reactivity in synthetic modifications compared to unsubstituted analogs .
Therapeutic Potential:
- Thieno[2,3-D]pyrimidines show kinase inhibition (e.g., EGFR, Aurora kinases), while furopyrimidines are explored for antiviral and antitumor applications .
Pyrrolo[2,3-D]Pyrimidine Derivatives
Core Structure : Pyrrolopyrimidines (nitrogen in the fused ring) vs. furopyrimidines (oxygen).
Key Examples :
Comparison :
- Potency : Pyrrolo derivatives exhibit higher EGFR affinity than furopyrimidines, likely due to nitrogen’s hydrogen-bonding capacity.
- Selectivity : The 3-bromophenyl group’s position (e.g., at position 5 in pyrrolo vs. 6 in furo) may influence kinase target preferences.
Pyrido[2,3-D]Pyrimidine Derivatives
Core Structure : Pyridopyrimidines (pyridine fused to pyrimidine) vs. furopyrimidines.
Key Example :
- ABT702: 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-D]pyrimidine is an orally active adenosine kinase inhibitor with applications in pain and inflammation .
Comparison :
- Target Diversity: ABT702 targets adenosine kinase, whereas furopyrimidines may interact with EGFR or viral polymerases.
- Pharmacokinetics: The morpholino group in ABT702 improves solubility, a feature absent in this compound .
Biological Activity
6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized using various methods including cyclization reactions involving substituted phenyl derivatives and furo[2,3-d]pyrimidine frameworks. For instance, a one-pot three-component reaction has been reported to yield this compound effectively while allowing for modifications at different positions on the furo-pyrimidine scaffold .
Biological Activity
The biological activity of this compound has been investigated in several studies focusing on its anticancer properties. The compound exhibits significant cytotoxic effects against various cancer cell lines, primarily through the inhibition of key enzymes involved in nucleotide biosynthesis.
- Inhibition of Enzymes : It has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial in the de novo purine nucleotide biosynthesis pathway. This inhibition leads to reduced proliferation of tumor cells expressing folate receptors (FRα and FRβ) and proton-coupled folate transporter (PCFT) .
- Cellular Uptake : The cellular uptake mechanism is mediated by FRα and PCFT, allowing for selective targeting of cancer cells over normal cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the furo[2,3-d]pyrimidine core significantly influence biological activity. For example:
- Substituents : The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances cytotoxicity against cancer cell lines like MDA-MB-231 and MV4-11 .
- Comparative Potency : Compounds with similar structures have shown varying degrees of potency against different cancer types, suggesting that small changes in molecular structure can lead to substantial differences in biological efficacy .
Case Studies
Several case studies highlight the effectiveness of this compound:
- Anticancer Efficacy : In vitro studies demonstrated that this compound exhibited IC50 values in the low micromolar range against various leukemia and solid tumor cell lines, indicating potent anticancer activity compared to standard treatments like methotrexate (MTX) .
- Selectivity : The compound showed selectivity towards cancer cells expressing specific transporters, minimizing effects on normal cells and reducing potential side effects associated with traditional chemotherapeutics .
Data Summary Table
| Compound Name | Activity Type | IC50 Value (μM) | Targeted Cell Line |
|---|---|---|---|
| This compound | Anticancer | 0.074 - 0.110 | MV4-11, MOLM-13 |
| Thieno[2,3-d]pyrimidines | Anticancer | 27.6 | MDA-MB-231 |
| Pyrrolo[2,3-d]pyrimidines | Anticancer | 0.004 | FLT3-ITD expressing cells |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 6-(3-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles, and N95 mask) to avoid skin/eye contact or inhalation .
- Conduct reactions in a fume hood or glovebox if toxic vapors are anticipated. Post-experiment waste must be segregated and processed by certified waste management services to prevent environmental contamination .
- Avoid cross-contamination by using disposable filter pipette tips and dedicated spatulas for weighing .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Utilize Claisen-Schmidt condensation or Michael addition for core pyrimidine ring formation, followed by halogenation (e.g., bromination at the 3-position of the phenyl group) .
- Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (hexane/ethyl acetate gradients) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Combine H-NMR and C-NMR to verify substituent positions and aromatic proton coupling patterns .
- IR spectroscopy (e.g., C-Cl stretch at ~700 cm and C-Br at ~550 cm) provides functional group validation .
Advanced Research Questions
Q. How can researchers resolve contradictory solubility data reported for this compound in polar vs. nonpolar solvents?
- Methodological Answer :
- Perform differential scanning calorimetry (DSC) to assess crystallinity, which impacts solubility.
- Use Hansen solubility parameters to model solvent compatibility and validate experimentally via saturation concentration assays .
Q. What strategies optimize reaction yields while minimizing side-products in halogenated pyrimidine syntheses?
- Methodological Answer :
- Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective bromophenyl incorporation, with careful control of temperature (60–120°C) and base (CsCO) to suppress dehalogenation .
- Use high-resolution mass spectrometry (HRMS) to identify side-products like dechlorinated or debrominated derivatives .
Q. How does the bromophenyl substituent influence the compound’s biological activity in target binding assays?
- Methodological Answer :
- Conduct molecular docking studies to compare binding affinities of brominated vs. non-brominated analogues to receptors (e.g., chemokine CXCR2).
- Validate with in vitro assays (e.g., fluorescence polarization) to quantify inhibition constants () .
Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?
- Methodological Answer :
- Use UPLC-MS with a C18 column and ESI ionization to detect impurities at <0.1% levels.
- Couple with F-NMR if fluorinated byproducts are suspected from synthetic steps .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation products.
- Use LC-QTOF to identify hydrolyzed or oxidized derivatives (e.g., loss of Cl/Br substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
